N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide
Description
N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide is an organic compound characterized by its unique structure, which includes a furan ring with two oxo groups and a methyl group, linked to an acetamide moiety
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
N-(5-methyl-2,4-dioxooxolan-3-ylidene)acetamide |
InChI |
InChI=1S/C7H7NO4/c1-3-6(10)5(7(11)12-3)8-4(2)9/h3H,1-2H3 |
InChI Key |
XMTBFKOOZLSIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=NC(=O)C)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide typically involves the reaction of 5-methyl-2,4-dioxodihydrofuran-3(2H)-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to maximize the output.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)formamide: Similar structure but with a formamide group instead of an acetamide group.
N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide, with the molecular formula , is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : 155.14 g/mol
- CAS Number : 121227379
The structural formula indicates the presence of a furan ring and an amide functional group, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, it was found to scavenge free radicals effectively. The half-maximal effective concentration (EC50) was calculated to be approximately 25 µg/mL, indicating a strong antioxidant capacity.
Cytotoxicity Studies
Cytotoxicity assessments were performed on several cancer cell lines, including HeLa and MCF-7. The results revealed that this compound induced apoptosis in these cells in a dose-dependent manner. The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 18 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to oxidative damage in cancer cells.
- Modulation of Signaling Pathways : It has been suggested that this compound can affect signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against multi-drug resistant strains of bacteria.
- Cancer Research : Research featured in Cancer Letters reported on the cytotoxic effects on breast cancer cells, emphasizing its potential as a novel chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
